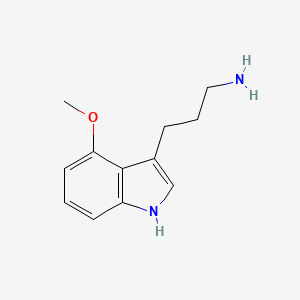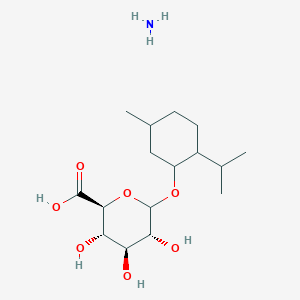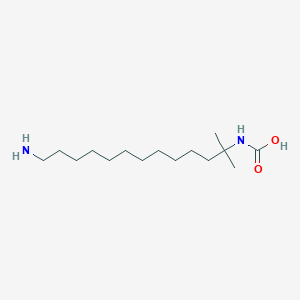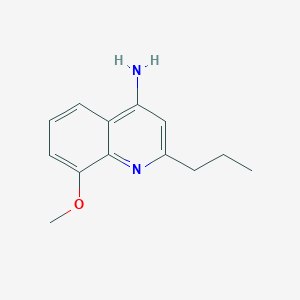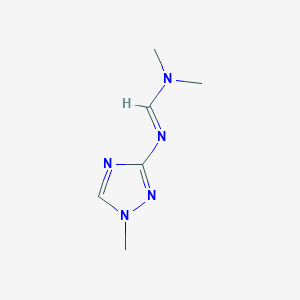
N,N-Dimethyl-N'-(1-methyl-1H-1,2,4-triazol-3-yl)formimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 1-methyl-1H-1,2,4-triazole-3-amine. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or biological receptors, altering their activity. This interaction can lead to inhibition of enzymes or modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)imidoformamide
- N,N-Dimethyl-N’-(1-methyl-1H-1,2,3-triazol-4-yl)imidoformamide
- N,N-Dimethyl-N’-(1-methyl-1H-1,2,3-triazol-5-yl)imidoformamide
Uniqueness
N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-3-yl)imidoformamide is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(1-methyl-1,2,4-triazol-3-yl)methanimidamide |
InChI |
InChI=1S/C6H11N5/c1-10(2)4-7-6-8-5-11(3)9-6/h4-5H,1-3H3/b7-4+ |
InChI Key |
BAEBHPIDPYCDKH-QPJJXVBHSA-N |
Isomeric SMILES |
CN1C=NC(=N1)/N=C/N(C)C |
Canonical SMILES |
CN1C=NC(=N1)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


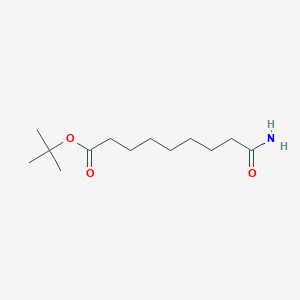
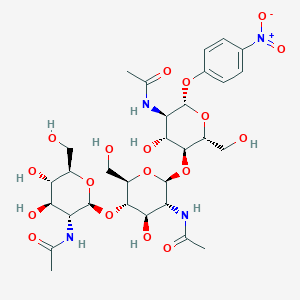
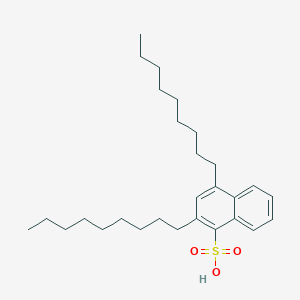
![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
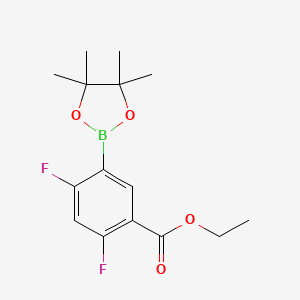
![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
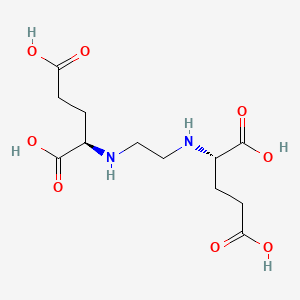
![3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13725045.png)
